BenchChemオンラインストアへようこそ!

Oxagrelate

Antiplatelet PDE inhibitor Thrombosis

Oxagrelate exhibits superior synergy with PGI2 (20% ID50 for 50% inhibition) vs. papaverine/dipyridamole, ideal for cAMP amplification & combination therapy models. Well-characterized IC50 across human (ADP 51μM) & rabbit platelets provides robust cross-species calibration for thrombosis research.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 56611-65-5
Cat. No. B1677827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxagrelate
CAS56611-65-5
SynonymsOxagrelate;  EG 626;  EG-626;  EG626;  Oxagrelato;  Oxagrelatum;  Phthalazinol;  SC 32840;  SC-32840;  SC32840; 
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(C=C1C)C(=NNC2=O)CO)C
InChIInChI=1S/C14H16N2O4/c1-4-20-14(19)11-7(2)5-9-10(6-17)15-16-13(18)12(9)8(11)3/h5,17H,4,6H2,1-3H3,(H,16,18)
InChIKeyDUQOOLBWGUKRAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxagrelate (CAS 56611-65-5): A Specific cAMP Phosphodiesterase Inhibitor for Platelet Aggregation Research


Oxagrelate (also known as EG-626, Phthalazinol, SC-32840) is a small-molecule inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) [1]. It acts by elevating intracellular cAMP levels, thereby producing a concentration-dependent inhibition of platelet aggregation induced by collagen and ADP in vitro . The compound belongs to the phthalazinone chemical class and is primarily utilized as a research tool to elucidate cAMP-mediated antiplatelet mechanisms and to investigate synergistic interactions with adenylate cyclase activators such as prostacyclin (PGI2) and adenosine [2].

Why In-Class Substitution of Oxagrelate with Other PDE Inhibitors Is Not Warranted


Cyclic AMP phosphodiesterase inhibitors constitute a heterogeneous class with significant variability in potency, tissue selectivity, and synergistic interactions with endogenous antiaggregatory agents. While compounds such as papaverine and dipyridamole share the PDE inhibitory mechanism, their efficacy in platelet assays and their capacity to potentiate the effects of prostacyclin (PGI2) and adenosine differ markedly from Oxagrelate [1][2]. Direct comparative studies reveal that Oxagrelate exhibits a distinct pharmacological profile characterized by superior potency in ADP-induced aggregation and a uniquely efficient synergistic requirement when combined with PGI2. These quantitative differences preclude the simple interchange of PDE inhibitors in research protocols designed to investigate cAMP-dependent platelet inhibition or to model combination therapies [1].

Oxagrelate: Quantified Differentiation from PDE Inhibitor Comparators


Oxagrelate (EG-626) Exhibits Superior Potency Over Papaverine and Dipyridamole in Inhibiting ADP-Induced Platelet Aggregation

Oxagrelate (EG-626) demonstrated an ID50 of 223 μM in ADP-induced rabbit platelet aggregation, which is 1.2-fold more potent than papaverine (ID50 266 μM) and 4.3-fold more potent than dipyridamole (ID50 957 μM) [1].

Antiplatelet PDE inhibitor Thrombosis

Oxagrelate Requires Significantly Lower Fractional Dose for Synergistic 50% Inhibition with PGI2 Compared to Papaverine and Dipyridamole

The most effective combination of PGI2 and EG-626 to achieve 50% inhibition of platelet aggregation required only 20% of the ID50 of each agent, whereas combinations of PGI2 with papaverine or dipyridamole required 39% or 41% of their respective ID50s [1].

PGI2 potentiation Synergy Combination therapy

Oxagrelate Demonstrates Broad-Spectrum Antiaggregatory Activity Against Multiple Physiological Agonists with Quantified Potency

EG-626 inhibited rabbit platelet aggregation induced by arachidonic acid, collagen, and ADP with ID50 values of 88 μM, 110 μM, and 300 μM, respectively [1]. In human platelets, IC50 values for collagen, ADP, and thrombin were 28 μM, 51 μM, and 88 μM .

Collagen ADP Arachidonic acid Platelet aggregation

Oxagrelate Synergistically Potentiates Adenosine's Antiaggregating Activity via cAMP Accumulation, a Property Not Shared by All PDE Inhibitors

At a threshold concentration, EG-626 markedly potentiated the antiaggregating activity of adenosine in human platelets, an effect shown to be synergistic rather than additive, accompanied by marked accumulation of cyclic AMP [1]. IBMX, another PDE inhibitor, produced qualitatively similar results [1].

Adenosine synergy cAMP PDE inhibition

Optimal Research and Industrial Applications for Oxagrelate Based on Quantified Differentiation


In Vitro Platelet Aggregation Studies Requiring a Potent cAMP PDE Inhibitor

Oxagrelate is the preferred choice for researchers seeking a PDE inhibitor with superior potency in ADP-induced platelet aggregation assays compared to papaverine and dipyridamole. Its ID50 of 223 μM in rabbit PRP provides a robust window for concentration-response studies and ensures reliable inhibition when investigating cAMP-dependent antiplatelet mechanisms [1].

Synergistic Pharmacology Research with Prostacyclin (PGI2) or Adenosine

For experiments designed to model the synergistic interactions between PDE inhibitors and endogenous antiaggregatory agents (e.g., PGI2, adenosine), Oxagrelate offers a unique advantage: it requires only 20% of its ID50 to achieve 50% inhibition when combined with PGI2, a significantly lower fractional dose than required for papaverine (39%) or dipyridamole (41%) [1]. This property makes it the compound of choice for studies exploring combination therapy strategies or cAMP signaling amplification.

Comparative Pharmacology of PDE Inhibitors Across Species

Oxagrelate's well-characterized potency profile across rabbit (ID50: AA 88 μM, Collagen 110 μM, ADP 300 μM) and human (IC50: Collagen 28 μM, ADP 51 μM, Thrombin 88 μM) platelets positions it as a benchmark compound for cross-species comparisons of PDE inhibitor efficacy. Researchers can utilize this compound to calibrate assays and to evaluate species-dependent differences in platelet response to cAMP elevation [2].

Ex Vivo and In Vivo Thrombosis Models in Rabbits

Given the extensive characterization of Oxagrelate's antiaggregatory activity in rabbit platelet systems, it is well-suited for ex vivo or in vivo thrombosis studies in this species. The compound's established ID50 values against multiple agonists (arachidonic acid, collagen, ADP) provide a quantitative foundation for dose selection in animal models of thrombotic disease [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxagrelate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.